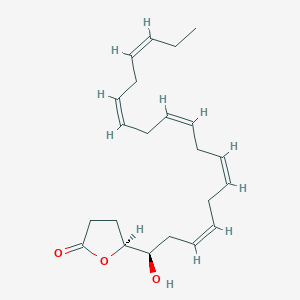
4,5-DiHDPA lactona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
4,5-DiHDPA lactone has several scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of lactones and their derivatives.
Biology: Investigated for its role in modulating gene expression through PPARγ activation.
Medicine: Explored for its potential antidiabetic properties due to its ability to activate PPARγ.
Industry: Utilized in the development of new pharmaceuticals and biochemical assays
Mecanismo De Acción
Target of Action
The primary target of 4,5-DiHDPA lactone is Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) . PPARγ is a nuclear receptor that plays a crucial role in regulating adipogenesis, lipid metabolism, and insulin sensitivity .
Mode of Action
4,5-DiHDPA lactone, a derivative of docosahexaenoic acid (DHA), acts as a PPARγ activator . By binding to PPARγ, it modulates the transcription of genes involved in lipid metabolism and glucose homeostasis .
Biochemical Pathways
The activation of PPARγ by 4,5-DiHDPA lactone influences several biochemical pathways. These include the Cell Cycle/DNA Damage pathway , Vitamin D Related/Nuclear Receptor pathway , and Metabolic Enzyme/Protease pathway . The downstream effects of these pathways contribute to the regulation of lipid metabolism, glucose homeostasis, and cell cycle progression .
Pharmacokinetics
Its solubility in various solvents such as dmf, dmso, and ethanol has been reported , which could influence its bioavailability.
Result of Action
The activation of PPARγ by 4,5-DiHDPA lactone can lead to improved insulin sensitivity and lipid metabolism, potentially offering therapeutic benefits for conditions like diabetes . .
Análisis Bioquímico
Biochemical Properties
4,5-DiHDPA lactone interacts with various enzymes and proteins, particularly with PPARγ, a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes . The nature of these interactions involves the activation of PPARγ, which plays a crucial role in the regulation of cellular differentiation, development, and metabolism .
Cellular Effects
The effects of 4,5-DiHDPA lactone on various types of cells and cellular processes are primarily mediated through its role as a PPARγ activator . By activating PPARγ, 4,5-DiHDPA lactone can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 4,5-DiHDPA lactone exerts its effects through binding interactions with biomolecules, particularly PPARγ . This binding leads to the activation of PPARγ, which can result in changes in gene expression .
Metabolic Pathways
4,5-DiHDPA lactone is involved in metabolic pathways related to PPARγ
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4,5-DiHDPA lactone is synthesized from docosahexaenoic acid through a series of chemical reactions. The process typically involves the epoxidation of docosahexaenoic acid at the alpha-4 double bond, followed by cyclization to form the lactone ring .
Industrial Production Methods: While specific industrial production methods for 4,5-DiHDPA lactone are not widely documented, the synthesis generally follows the laboratory procedures with scaling adjustments to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 4,5-DiHDPA lactone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the lactone ring or other functional groups.
Substitution: Various substitution reactions can occur, particularly at the lactone ring or the double bonds
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nucleophiles are used under controlled conditions
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of epoxides or hydroxylated derivatives .
Comparación Con Compuestos Similares
Docosahexaenoic Acid (DHA): The parent compound from which 4,5-DiHDPA lactone is derived.
5,6-DiHET Lactone: Another lactone derivative with similar structural features.
Other PPARγ Activators: Compounds like rosiglitazone and pioglitazone also activate PPARγ but differ in their chemical structure and specific effects
Uniqueness: 4,5-DiHDPA lactone is unique due to its specific structural features derived from docosahexaenoic acid and its potent activation of PPARγ. This makes it a valuable compound for studying the mechanisms of PPARγ activation and its potential therapeutic applications .
Propiedades
IUPAC Name |
(5S)-5-[(1R,3Z,6Z,9Z,12Z,15Z)-1-hydroxyoctadeca-3,6,9,12,15-pentaenyl]oxolan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)21-18-19-22(24)25-21/h3-4,6-7,9-10,12-13,15-16,20-21,23H,2,5,8,11,14,17-19H2,1H3/b4-3-,7-6-,10-9-,13-12-,16-15-/t20-,21+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCOBNCGOHMJRLU-VSHOBBMYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCC(C1CCC(=O)O1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C[C@H]([C@@H]1CCC(=O)O1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Cyclopenta[b]thiopyran-4-ol, octahydro-, 1,1-dioxide, (4-alpha-,4a-ba-,7a-ba-)- (9CI)](/img/new.no-structure.jpg)
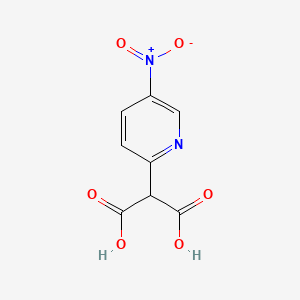
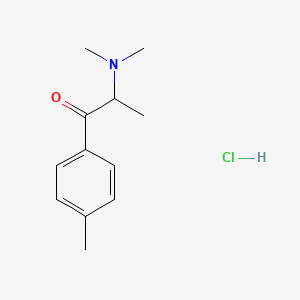
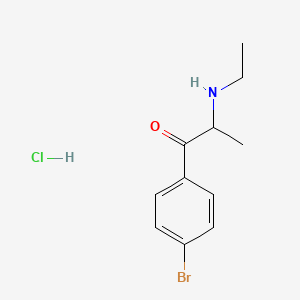
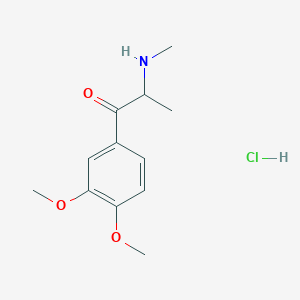
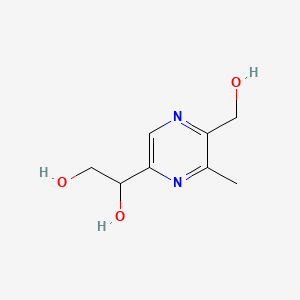

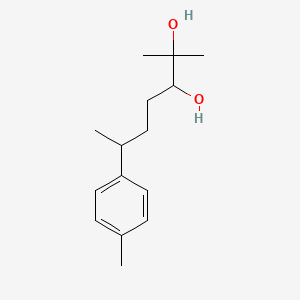
![4-Hydroxy-5-(3-methylbut-2-enyl)-1,3a,4,5,6,6a-hexahydrocyclopenta[c]furan-3-one](/img/structure/B593317.png)
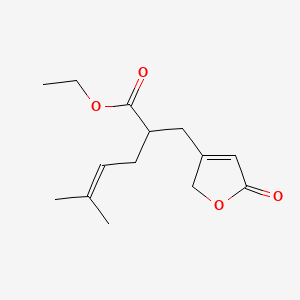
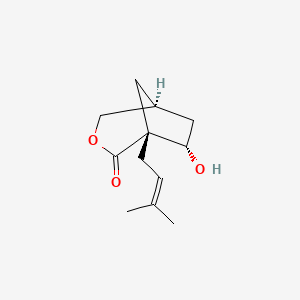
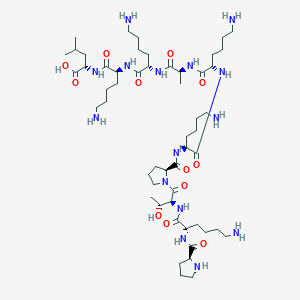
![3,10-Dimethoxy-7-phenyl-6,12a-dihydro-5H-benzo[c]xanthylium perchlorate](/img/structure/B593326.png)
